3-[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE
Description
3-[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is a fused heterocyclic compound comprising a triazolo[3,4-b][1,3,4]thiadiazole core substituted at position 3 with a 4-ethoxyphenyl group and at position 6 with a pyridinyl moiety. The triazolothiadiazole scaffold is known for its structural rigidity, electronic diversity, and bioactivity, making it a key focus in medicinal and materials chemistry .
This combination likely optimizes pharmacokinetic properties, such as membrane permeability and target binding .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c1-2-22-13-7-5-11(6-8-13)14-18-19-16-21(14)20-15(23-16)12-4-3-9-17-10-12/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHQVYFNPKPRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another approach includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides in the presence of potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and microwave-assisted synthesis could be potential methods for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the triazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially enhanced biological activities .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 3-[3-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine possess significant antimicrobial properties. A study demonstrated that derivatives of triazole-thiadiazole exhibited high efficacy against various bacterial strains, suggesting potential for antibiotic development .
Anticancer Properties
Investigations into the anticancer effects of triazole-thiadiazole compounds have shown promise in inhibiting tumor growth. For instance, a recent study reported that certain derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways . The compound's ability to interact with DNA and inhibit cell proliferation makes it a candidate for further development in cancer therapeutics.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its structure allows for effective charge transport and stability in organic photovoltaic cells . Research has shown that integrating this compound into device architectures can enhance performance metrics such as efficiency and stability.
Photonic Devices
The compound's optical properties have been explored for use in photonic devices. Studies indicate that modifications to the thiadiazole ring can lead to materials with tunable optical characteristics suitable for applications in sensors and light-emitting devices .
Pesticide Development
Due to its biological activity against pests and pathogens, derivatives of triazole-thiadiazole compounds are being investigated as potential pesticide agents. Research has identified several analogs that exhibit insecticidal properties while being environmentally benign . This positions them as viable candidates for sustainable agricultural practices.
Case Studies
Mechanism of Action
The mechanism of action of 3-[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a precise pharmacophore. It can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites, thereby modulating their activity . Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Triazolothiadiazoles
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with nitro or halogen substituents in compounds like 7c–e and 1 , which may alter redox stability and binding interactions.
- Heteroaromatic vs. Aromatic Substituents : Pyridinyl (target compound) and indolyl substituents enhance π-π stacking and hydrogen-bonding capabilities compared to purely aromatic groups like phenyl or adamantyl .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Yield : Substituent bulkiness (e.g., adamantyl ) often reduces reaction yields due to steric hindrance. The target compound’s ethoxyphenyl and pyridinyl groups may balance reactivity and steric effects.
- Melting Points : Higher melting points correlate with rigid substituents (e.g., nitro , halogen ). Pyridinyl’s planarity may elevate the target compound’s melting point relative to alkyl-substituted analogs.
Table 3: Bioactivity Comparison
Key Observations :
- Anti-Inflammatory Activity : Nitrophenyl and halogenated analogs show potent TNF-α and COX-2 inhibition, likely due to electron-deficient aromatic systems enhancing enzyme binding. The target compound’s ethoxy group may modulate selectivity toward COX-2.
- Anticancer Activity : Indole derivatives exhibit strong Bcl-2 inhibition, suggesting that pyridinyl in the target compound could similarly target apoptosis pathways.
Biological Activity
The compound 3-[3-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is a member of a diverse class of heterocyclic compounds known for their significant biological activities. The incorporation of triazole and thiadiazole moieties in its structure suggests potential pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 301.36 g/mol. Its structure comprises a pyridine ring linked to a triazole-thiadiazole moiety, which enhances its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown efficacy against various cancer cell lines. A review indicated that derivatives like 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole demonstrated decreased viability in human breast (T47D) and colon (HT-29) cancer cells while sparing normal cell lines .
| Compound | Cancer Cell Lines Affected | Normal Cell Lines Affected |
|---|---|---|
| CPDT | T47D, HT-29 | Rat astrocytes |
| FPDT | HT-29, A549 | Rat neurons |
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with nucleic acid synthesis .
Anti-inflammatory and Analgesic Activity
The anti-inflammatory properties of 1,2,4-thiadiazoles have been documented extensively. In animal models, compounds featuring this scaffold have shown significant reduction in inflammatory markers and pain responses . For example, studies utilizing hot-plate and tail-flick tests demonstrated that certain thiadiazole derivatives significantly reduced pain sensitivity .
Case Studies
- Anticancer Efficacy : A study focused on the synthesis of various thiadiazole derivatives revealed that one compound exhibited over 75% inhibition in tumor growth in vivo when tested against xenograft models .
- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of synthesized triazolo-thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed that several compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Many thiadiazoles inhibit key enzymes involved in cellular metabolism.
- Interference with DNA Synthesis : The structural similarity to nucleobases allows these compounds to integrate into DNA/RNA synthesis pathways.
- Modulation of Signaling Pathways : Some derivatives affect signaling pathways related to inflammation and cancer progression.
Q & A
Q. Optimization Parameters :
Characterization via NMR, IR, and HPLC ensures structural fidelity and purity (>95%) .
Advanced: How can conflicting data on reaction yields for triazolo-thiadiazole derivatives be systematically resolved?
Answer:
Discrepancies in reported yields (e.g., 60–85% in vs. 45–70% in ) arise from variations in:
- Substituent electronic effects : Electron-withdrawing groups reduce nucleophilic reactivity.
- Purification protocols : Column chromatography vs. recrystallization affects recovery rates.
Q. Resolution Strategies :
Factorial Design : Use a 2 factorial approach to isolate critical variables (e.g., solvent polarity, catalyst loading). For example, varying POCl concentration and temperature can identify optimal conditions .
Statistical Analysis : Apply ANOVA to compare yield distributions across studies, accounting for outliers.
Mechanistic Replication : Repeat key steps (e.g., cyclization) under controlled conditions to validate reproducibility .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- NMR : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ethoxy group at δ 1.3–1.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm, S–C vibration at 650–700 cm) .
- HPLC : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Validates empirical formula (e.g., CHNOS) .
Advanced: How can molecular docking studies predict the antifungal activity of this compound?
Answer:
Target Selection : Focus on enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), critical in ergosterol biosynthesis .
Methodology :
Ligand Preparation : Optimize the compound’s 3D structure using DFT calculations (B3LYP/6-31G* basis set).
Docking Software : Use AutoDock Vina or Schrödinger Suite for binding affinity estimation.
Validation : Compare docking scores (e.g., ∆G = −8.2 kcal/mol) with known inhibitors (e.g., fluconazole: ∆G = −7.5 kcal/mol) .
Q. Key Interactions :
- π-π stacking between triazole ring and heme group.
- Hydrogen bonding with active-site residues (e.g., Tyr118) .
Advanced: What theoretical frameworks guide the study of this compound’s biological activity?
Answer:
Enzyme Inhibition Theory : Predicts competitive/non-competitive binding modes based on structural analogs .
QSAR Models : Relate substituent effects (e.g., Hammett σ constants) to antifungal IC values.
Pharmacophore Mapping : Identifies essential features (e.g., triazole sulfur for target engagement) .
Case Study : A QSAR model using logP and polar surface area explained 78% variance in activity across derivatives (R = 0.78) .
Basic: How are solubility and stability profiles assessed for this compound in preclinical studies?
Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, measured via UV-Vis (λ = 270 nm).
- Stability :
- Thermal : TGA/DSC analysis (decomposition >200°C).
- Photolytic : Expose to UV light (320–400 nm) for 48 hours; monitor degradation via HPLC .
Data : Aqueous solubility = 0.12 mg/mL; logP = 2.8 (indicating moderate lipophilicity) .
Advanced: What strategies mitigate byproduct formation during triazolo-thiadiazole synthesis?
Answer:
- Byproduct Sources :
- Oxidative dimerization of thiol intermediates.
- Incomplete cyclization leading to open-chain analogs.
Q. Mitigation :
Inert Atmosphere : Use N/Ar to prevent oxidation.
Catalyst Screening : Triethylamine outperforms KCO in reducing dimerization (yield improvement: 15–20%) .
Stepwise Monitoring : Use TLC at 30-minute intervals to halt reactions at 85–90% conversion .
Basic: What are the primary structural determinants of this compound’s reactivity?
Answer:
- Triazole Ring : Electrophilic at N2 for alkylation/acylation.
- Thiadiazole Sulfur : Prone to oxidation (e.g., sulfoxide formation).
- Ethoxyphenyl Group : Directs regioselectivity in electrophilic substitution (para > meta) .
Example : Nitration at the pyridine ring’s C4 position occurs preferentially due to electron-withdrawing effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
